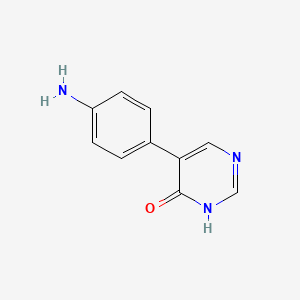

5-(4-Aminophenyl)pyrimidin-4-ol

Description

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-(4-aminophenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14) |

InChI Key |

FVOZEFKPIZPYII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CNC2=O)N |

Origin of Product |

United States |

Synthetic Strategies for 5 4 Aminophenyl Pyrimidin 4 Ol and Analogous Structures

Established Synthetic Pathways to the Pyrimidin-4-ol Core

The formation of the central pyrimidin-4-ol ring is a fundamental step in the synthesis of the target compound. Classical methods for pyrimidine (B1678525) synthesis are widely employed and form the basis for many synthetic routes.

General Condensation and Cyclization Methods for Pyrimidine Ring Formation

The most common and versatile approach to constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) component. bu.edu.eg This strategy allows for the assembly of the heterocyclic core from readily available, non-heterocyclic precursors. bu.edu.eg

Key N-C-N building blocks include amidines, urea (B33335), thiourea, and guanidine (B92328) derivatives. These are reacted with 1,3-bifunctional three-carbon compounds. For instance, β-dicarbonyl compounds are frequently used as the C-C-C fragment. Their reaction with amidines leads to 2-substituted pyrimidines, with urea to form 2-pyrimidinones, and with guanidines to yield 2-aminopyrimidines. wikipedia.org Another established method is the Biginelli reaction, a one-pot multicomponent reaction that condenses a β-dicarbonyl compound, an aldehyde, and urea or thiourea. wikipedia.org

The choice of reactants and conditions can be tailored to introduce specific substituents onto the pyrimidine ring. For example, the condensation of benzaldehyde, cyclopentanone, and urea in the presence of a Lewis acid like YbCl3 under solvent-free conditions has been shown to produce pyrimidine derivatives. bu.edu.eg Similarly, chalcones derived from the condensation of α-ionone with various aldehydes can be refluxed with guanidine hydrochloride to afford pyrimidine derivatives. bu.edu.eg

Table 1: Examples of Reagents for Pyrimidine Ring Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Type |

| β-Diketone | Amidine | 2-Substituted Pyrimidine |

| β-Diketone | Urea | 2-Pyrimidinone |

| β-Diketone | Guanidine | 2-Aminopyrimidine (B69317) |

| β-Dicarbonyl Compound, Aldehyde | Urea/Thiourea | Dihydropyrimidine (Biginelli Reaction) |

Methodologies for the Introduction of the 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group at the 5-position of the pyrimidine ring is a critical step. This can be achieved either by incorporating the moiety into one of the starting materials for the cyclization reaction or by functionalizing a pre-formed pyrimidine ring.

One approach involves using a starting material that already contains the 4-aminophenyl group. For instance, a suitably substituted three-carbon component bearing the aminophenyl group can be condensed with an N-C-N fragment.

Alternatively, the aminophenyl group can be introduced onto a pre-existing pyrimidine ring through various substitution reactions. Nucleophilic aromatic substitution (SNAr) reactions on a pyrimidine ring bearing a suitable leaving group at the 5-position can be employed. However, electrophilic substitution on the pyrimidine ring is generally less facile due to its electron-deficient nature, but it can occur at the 5-position, which is the least electron-deficient. wikipedia.org

A common strategy involves the use of a protected amino group, such as a nitro group, on the phenyl ring. The 4-nitrophenyl group can be introduced, and the nitro group is subsequently reduced to an amino group in a later step of the synthesis. For example, N-(4'-nitrobenzoyl)-aniline can be dinitrated and then reduced to a triamine, which can then undergo cyclodehydration to form a benzimidazole (B57391) derivative, a process that shares intermediates with some pyrimidine syntheses. google.com

Advanced and Novel Synthetic Methodologies

To improve efficiency, yield, and environmental friendliness, modern synthetic methods are increasingly being applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of pyrimidine derivatives. tandfonline.comrsc.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. tandfonline.com

The Biginelli reaction, a cornerstone of pyrimidine synthesis, has been successfully adapted to microwave conditions, allowing for the rapid synthesis of oxo- and thioxopyrimidines in high yields (65-90%). tandfonline.com This method offers a simple and efficient route for the preparation of a variety of pyrimidine derivatives. tandfonline.com Microwave-assisted synthesis has also been employed in the preparation of pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) systems. nih.govcdnsciencepub.com The benefits of this approach include not only accelerated reaction rates but also, in some cases, the ability to perform reactions under solvent-free conditions, which is environmentally advantageous. rsc.orgcdnsciencepub.com For instance, the synthesis of 4-amino pyrimidine analogues has been achieved with high yields in short reaction times (e.g., 95% yield within 5 minutes) using a heterogeneous catalyst under microwave irradiation. rsc.org

Catalytic Approaches, including Suzuki Cross-Coupling and Buchwald-Hartwig Reactions

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex organic molecules, including 5-arylpyrimidines.

The Suzuki cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. It is widely used to introduce aryl groups, such as the 4-aminophenyl moiety, onto the pyrimidine ring. This reaction typically involves the coupling of a pyrimidine derivative bearing a halogen or triflate group at the 5-position with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. worktribe.comrsc.orgnih.gov The synthesis of 5-pyrimidylboronic acid and its derivatives has enabled the creation of various heteroarylpyrimidines through Suzuki coupling. worktribe.comrsc.org This method has been successfully applied to synthesize a variety of 5-arylpyrimidine derivatives, including those with potential biological activity. nih.govresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that is used to form carbon-nitrogen bonds. This reaction is particularly useful for introducing the amino group of the 4-aminophenyl moiety or for attaching the entire aminophenyl group to the pyrimidine ring. researchgate.netacs.orgnih.gov The reaction couples an amine with a halide or triflate in the presence of a palladium catalyst and a phosphine (B1218219) ligand. This method has been successfully used in the synthesis of various aminopyrimidine derivatives, including complex structures like pyrido[2,3-d]pyrimidines. acs.orgnih.govthieme-connect.com The choice of palladium catalyst and ligand is crucial for the success of the reaction and is often optimized for specific substrates. acs.orgnih.gov

Table 2: Comparison of Advanced Synthetic Methodologies

| Methodology | Description | Advantages | Key Reagents/Catalysts |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction rates, higher yields, solvent-free conditions possible. | N/A (Energy source) |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organic halide/triflate. | Forms C-C bonds, good functional group tolerance. | Pd catalyst (e.g., Pd(PPh₃)₄), base, arylboronic acid. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction between an amine and an organic halide/triflate. | Forms C-N bonds, versatile for amine introduction. | Pd catalyst, phosphine ligand, base. |

Strategies for Diversification and Derivatization of 5-(4-Aminophenyl)pyrimidin-4-ol Analogues

Once the core this compound structure is synthesized, further diversification can be achieved by modifying the amino group or other positions on the pyrimidine and phenyl rings. This allows for the creation of a library of related compounds for structure-activity relationship studies.

Derivatization of the amino group is a common strategy. For example, the amino group can be acylated, alkylated, or converted into a urea or thiourea. The synthesis of 4-ureidopyrazolo[3,4-d]pyrimidines has been achieved by reacting the corresponding aminopyrimidine with isocyanates. nih.gov

The pyrimidine ring itself can also be further functionalized. For instance, if the synthesis was designed to leave a reactive handle, such as a halogen, at another position on the ring, this can be used for subsequent cross-coupling reactions to introduce additional substituents. The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives showcases how different aryl groups can be introduced to create a range of analogs. nih.gov

Furthermore, cascade reactions can be employed to build more complex fused heterocyclic systems. A palladium-catalyzed cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction has been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.org This approach allows for the rapid construction of diverse molecular scaffolds from simple starting materials.

Advanced Structural Characterization and Elucidation of 5 4 Aminophenyl Pyrimidin 4 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

Hypothetical Crystallographic Data for 5-(4-Aminophenyl)pyrimidin-4-ol:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 98.5 |

| Volume (ų) | 855.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Detailed Spectroscopic Analysis for Structural Confirmation and Tautomerism Studies

Spectroscopic techniques are essential for confirming the chemical structure of this compound and for investigating the possibility of tautomerism. The pyrimidin-4-ol moiety can potentially exist in equilibrium with its keto tautomer, 5-(4-aminophenyl)pyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the phenyl and pyrimidine (B1678525) rings would appear in the downfield region (typically 6.5-8.5 ppm). The chemical shifts of the -NH₂ and -OH protons would be sensitive to the solvent and concentration, and their exchange with deuterium (B1214612) oxide (D₂O) could confirm their presence.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their hybridization states. The chemical shifts of the carbons in the pyrimidine ring would be particularly informative for studying the tautomeric equilibrium. For instance, the chemical shift of the C4 carbon would differ significantly between the -ol and -one forms.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would indicate the presence of the keto tautomer.

Expected Spectroscopic Data for this compound (Hydroxypyrimidine Tautomer):

| Spectroscopic Technique | Key Expected Signals |

| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (s, 1H, -OH), δ 7.0-8.0 (m, 6H, Ar-H), δ 5.0-6.0 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 155-165 (C-OH), δ 110-150 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H and N-H stretching), 1620-1580 (C=N and C=C stretching), 1500-1400 (aromatic ring stretching) |

Note: This table is based on typical chemical shifts and vibrational frequencies for similar functional groups and is for illustrative purposes.

The study of tautomerism is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties. The equilibrium between the hydroxyl and keto forms can be influenced by factors such as the solvent, temperature, and pH.

Investigations into Conformational Preferences and Molecular Geometry

Computational modeling, utilizing methods such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of the molecule. These calculations can determine the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation around the key single bond.

The dihedral angle between the two rings is a key determinant of the molecule's three-dimensional shape. A smaller dihedral angle would result in a more planar molecule, which could facilitate π-π stacking interactions. Conversely, a larger dihedral angle would lead to a more twisted conformation. The nature and position of substituents on either ring can significantly influence this angle due to steric and electronic effects.

Computational and Theoretical Investigations of 5 4 Aminophenyl Pyrimidin 4 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule. These calculations provide insights into electron distribution, molecular geometry, and chemical reactivity, which are crucial for drug design and development.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of 5-(4-Aminophenyl)pyrimidin-4-ol, providing precise bond lengths and angles. These calculations often employ various functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. acs.orgnih.gov

DFT can also be used to compute various molecular properties. For instance, the dipole moment and polarizability can be calculated to understand how the molecule interacts with electric fields. The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding intermolecular interactions. acs.org

Illustrative DFT-Calculated Properties for a Pyrimidine (B1678525) Derivative:

| Property | Illustrative Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates the molecule's overall polarity and potential for dipole-dipole interactions. |

| Polarizability | ~150 a.u. | Reflects how easily the electron cloud can be distorted by an external electric field. |

| Total Energy | -850 Hartree | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting how it will behave in a chemical reaction.

Illustrative Frontier Orbital Data and Reactivity Descriptors for a Pyrimidine Derivative:

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Egap (HOMO-LUMO) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.0 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | Represents resistance to change in electron distribution. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a drug candidate, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode.

Docking studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For a molecule like this compound, the aminophenyl and pyrimidinol moieties would be expected to form key hydrogen bonds with amino acid residues in the active site of a target protein. For example, studies on similar pyrimidine derivatives have shown interactions with the hinge region of kinases. nih.gov

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its flexibility and stability in a simulated biological environment, typically water. nih.gov

MD simulations can confirm the stability of the binding mode predicted by docking. By analyzing the trajectory of the simulation, researchers can assess the root-mean-square deviation (RMSD) of the ligand and protein to see if they remain in a stable conformation. Furthermore, MD can reveal subtle conformational changes in the protein upon ligand binding and provide a more detailed understanding of the energetics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For pyrimidine analogues, QSAR models can be developed to predict their inhibitory activity against a particular target based on their physicochemical properties or calculated molecular descriptors. nih.govtandfonline.com

A typical QSAR study involves a dataset of pyrimidine derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govtandfonline.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent compounds. tandfonline.com

Structure Activity Relationship Sar and Rational Design Principles in Pyrimidine Research

Comprehensive SAR Studies on 5-(4-Aminophenyl)pyrimidin-4-ol and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrimidine (B1678525) derivatives, these studies have been pivotal in optimizing their therapeutic potential. The pyrimidine skeleton's versatility allows for structural modifications at multiple positions (2, 4, 5, and 6), each contributing differently to the molecule's interaction with biological targets. nih.gov Systematic SAR investigations have been crucial in elucidating the specific chemical features that enhance pharmacological efficacy. nih.gov

The C5-position of the pyrimidine ring has been a focal point for synthetic modifications. Research on 2,4-diaminopyrimidine (B92962) derivatives has often involved using starting materials like 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine. nih.gov In these syntheses, the substituent at the C5-position (fluoro or nitro group) plays a crucial role in the subsequent chemical reactions and the final properties of the molecule. nih.gov Similarly, in the synthesis of other pyrimidine derivatives, the introduction of a bromine atom at the C5 position allows for further coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl groups. nih.gov This highlights the C5-position as a key handle for creating chemical diversity. nih.gov

In a study on pyrido[3,2-d]pyrimidine (B1256433) derivatives as dual PI3K/mTOR inhibitors, which share a fused pyrimidine ring system, extensive modifications were made at the C-7 position (analogous to the C5-position in a simple pyrimidine). The goal was to explore how different substituents at this position would impact kinase inhibition. mdpi.com The study revealed that while introducing a substituent at this position generally decreased mTOR inhibition, it could significantly enhance the inhibition of PI3Kα. mdpi.com This demonstrates that even moderate changes at this key position can shift the selectivity profile of the compound. mdpi.com

Detailed findings from the study on C-7 substituted pyrido[3,2-d]pyrimidines are presented below, illustrating the impact of various functional groups on kinase inhibition. mdpi.com

| Compound | C-7 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity Index (SI) (mTOR/PI3Kα) |

|---|---|---|---|---|

| Reference Cmpd 1 | -H | 12.0 | 8.0 | 0.7 |

| 5 | -CH₂-N(CH₃)₂ | 10.0 | 100.0 | 10.0 |

| 6 | -CH₂-morpholine | 3.0 | 31.0 | 10.3 |

| 19 | -CH₂-(4-methylpiperazin-1-yl) | 9.0 | 87.0 | 9.7 |

| 21 | -CH₂-(1,2,3-triazol-1-yl) | 3.0 | 40.0 | 13.3 |

| 32 | -CH=NOH | 4.0 | 350.0 | 87.5 |

The data indicates that introducing larger, nitrogen-containing heterocyclic or acyclic groups at this position, such as in compounds 6 and 21 , can lead to a significant increase in potency against PI3Kα. mdpi.com Conversely, an oxime substituent (32 ) drastically reduces mTOR activity, thereby creating a more selective PI3Kα inhibitor. mdpi.com These findings underscore the critical role of the C5-substituent in modulating both the potency and selectivity of pyrimidine-based inhibitors.

The 4-aminophenyl group is a common feature in many biologically active pyrimidine compounds, often serving as a key pharmacophore that interacts with the target protein. Modifications to this moiety can have a profound effect on the compound's biological activity.

In the development of BACE1 inhibitors for Alzheimer's disease, a series of novel 4-aminopyrimidine (B60600) and 4,6-diaminopyrimidine (B116622) derivatives were designed and optimized. nih.gov The optimization efforts focused on improving potency and permeability, starting from a lead compound discovered through virtual screening. nih.gov The resulting optimized compounds showed significantly enhanced inhibitory potency, demonstrating that modifications linked to the aminopyrimidine scaffold are crucial for activity. nih.gov

SAR studies on pyrazolopyrimidine derivatives as kinase inhibitors also highlight the importance of specific substituents. researchgate.net These studies show that the nature and position of substituents on aryl rings attached to the pyrimidine core are critical for enhancing inhibitory activity against various kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). researchgate.net For instance, the synthesis of 2,4-diamino-5-chloropyrimidine derivatives often involves a reaction with methyl 2-(4-aminophenyl)acetate, incorporating a substituted aminophenyl group that is key to the final compound's biological profile. nih.gov

The aminophenyl moiety is often involved in crucial hydrogen bonding interactions within the active site of a target enzyme. Therefore, altering the substituents on the phenyl ring or modifying the amino group itself can tune these interactions, leading to improved affinity and selectivity.

Rational Design Principles Derived from SAR Insights for Enhanced Biological Potency and Selectivity

Rational drug design is a strategy that leverages the understanding of a biological target and its mechanism of action to develop new therapeutic agents. bbau.ac.innih.gov It aims to move away from trial-and-error approaches by using structural and biochemical information to design molecules with high affinity and selectivity for their intended target. nih.gov SAR data is a cornerstone of this process, providing the empirical rules that guide the optimization of lead compounds. estranky.sk

The insights gained from comprehensive SAR studies, such as those described above, allow medicinal chemists to formulate rational design principles. For pyrimidine-based inhibitors, these principles often revolve around optimizing interactions with the ATP-binding pocket of kinases. nih.gov For example, if SAR studies reveal that a small hydrophobic group at a specific position on the pyrimidine ring enhances binding, this becomes a design principle for future analogues. nih.gov Docking studies can further confirm that a specific part of the molecule, like the pyrazolo researchgate.netacs.orgpyrimidine core, interacts with one pocket (e.g., S1 pocket), while a substituted aromatic ring interacts with an adjacent sub-pocket. nih.gov This detailed understanding of molecular interactions allows for the targeted modification of the lead structure to improve potency and selectivity. nih.govnih.gov

A common strategy is the molecular extension or fragment-based approach, where a small fragment known to bind to the target is extended or combined with other fragments to create a more potent inhibitor. nih.gov This was demonstrated in the design of ERK kinase inhibitors, where a small molecule was rationally extended to produce compounds with significantly improved anti-proliferative activities. nih.gov Similarly, a hybrid strategy was used to develop dual inhibitors of BET proteins and kinases by incorporating pharmacophores known to bind to each target into a single molecule based on a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core. nih.gov This rational approach successfully produced potent dual inhibitors, a feat often discovered only by chance. nih.gov

The ultimate goal is to enhance biological potency against the desired target while minimizing off-target effects, thereby improving the therapeutic index of the drug candidate.

Bioisosterism and Scaffold Modification Strategies within the Pyrimidine Framework

Bioisosterism and scaffold modification are powerful strategies in rational drug design used to optimize lead compounds. ufrj.bripinnovative.com Bioisosterism involves replacing an atom or functional group with another that has similar physical or chemical properties, with the aim of improving pharmacodynamic or pharmacokinetic properties. estranky.skipinnovative.comcambridgemedchemconsulting.com Scaffold hopping takes this a step further by replacing the central core structure of a molecule with a chemically different one, while preserving the key binding interactions. nih.govmdpi.com

The pyrimidine ring itself is often considered a bioisostere for a phenyl ring or other aromatic systems, a substitution that can improve medicinal chemistry properties. nih.gov Within the pyrimidine framework, these strategies are widely employed. For example, in the quest for potent Notum inhibitors, researchers performed scaffold-hopping from a thienopyrimidine core to identify furano[2,3-d]pyrimidines as a more successful scaffold when combined with optimal substituents. nih.gov Similarly, a scaffold hopping strategy was used to generate new aryl 2-aminopyrimidine (B69317) analogs from a 2-aminoimidazole class of compounds to act as biofilm inhibitors. researchgate.net

Bioisosteric replacement of specific functional groups attached to the pyrimidine scaffold is also common. In one study, a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor was successfully replaced with a 1,2,4-triazole. acs.orgchemrxiv.org Crystallographic evidence showed that the triazole mimicked the hydrogen bonding interactions of the original amide, and this replacement led to improved potency and metabolic stability. acs.orgchemrxiv.org Another example is the replacement of a carboxylic acid group with a tetrazole ring, a classic bioisosteric substitution that can improve bioavailability and stability. ipinnovative.com

These strategies allow medicinal chemists to navigate "patent space," improve properties like solubility and metabolic stability, and enhance target selectivity. acs.orgnih.gov The application of bioisosterism and scaffold hopping provides a rational pathway to modify existing pyrimidine-based compounds, leading to the discovery of new chemical entities with superior therapeutic profiles. researchgate.netnih.gov

Biological and Mechanistic Research of 5 4 Aminophenyl Pyrimidin 4 Ol Analogues

Elucidation of Molecular Targets and Signal Transduction Pathways

Kinase Inhibition Profiles and Selectivity (e.g., CDK, EGFR, VEGFR2, AURKA, Plasmodial Kinases, DNMT)

Analogues of 5-(4-aminophenyl)pyrimidin-4-ol have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes. The pyrimidine (B1678525) core often acts as a hinge-binder in the ATP-binding pocket of these enzymes.

A number of pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). acs.org For instance, certain CDK4/6 inhibitors share a common piperazin-pyridin-pyrimidin-amino scaffold. acs.org Dual inhibitors of EGFR and Aurora Kinase B (AURKB) have also been developed from pyrimidine-based structures. nih.gov The substitution pattern on the pyrimidine ring plays a crucial role in determining the inhibitory profile and selectivity. nih.gov

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. acs.org The anticancer effects of these compounds were linked to cell death following mitotic failure, a direct consequence of Aurora kinase inhibition. acs.org Furthermore, pyrrolo[3,2-d]pyrimidine derivatives have shown strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor (FGFR) kinases. wikipedia.org

In the context of infectious diseases, pyrimidine analogues have emerged as promising antimalarial agents by targeting plasmodial kinases. Novel 2,4,5-trisubstituted pyrimidines have been discovered as dual inhibitors of Plasmodium falciparum Glycogen Synthase Kinase 3 (PfGSK3) and PfPK6. acs.org Another study on 2,4-dianilinopyrimidines revealed inhibitors of five different P. falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. malariaworld.org The substitutions at the 4- and 5-positions of the pyrimidine ring were found to be critical for modulating potency and selectivity against these kinases. malariaworld.org

Interestingly, some pyrimidine analogues also exhibit inhibitory activity against DNA methyltransferases (DNMTs). For example, Zebularine, a pyrimidine derivative, acts as a demethylating agent by trapping DNMTs on DNA, showing a degree of selectivity for DNMT1. nih.gov

Table 1: Kinase Inhibition Profile of Selected Pyrimidine Analogues

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Piperazin-pyridin-pyrimidin-amino scaffold | CDK4/6 | Share a common core structure and binding mode. | acs.org |

| Pyrimidine derivatives | EGFR / AURKB | Dual inhibition achieved with specific substitution patterns. | nih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Potent inhibitors causing mitotic failure in cancer cells. | acs.org |

| Pyrrolo[3,2-d]pyrimidines | VEGFR2, FGFR1 | Strong inhibitory activity against both kinases. | wikipedia.org |

| 2,4,5-Trisubstituted Pyrimidines | PfGSK3, PfPK6 | Dual inhibitors with activity against blood-stage malaria parasites. | acs.org |

| 2,4-Dianilinopyrimidines | PfARK1, PfARK3, PfNEK3, PfPK9, PfPKB | Nanomolar inhibitors identified for each kinase. | malariaworld.org |

Modulation of Inflammatory and Oxidative Stress Pathways (e.g., NF-κB, ROS, Cytokines)

The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory responses. Certain heterocyclic compounds with structural similarities to pyrimidines have been shown to modulate this pathway. For instance, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) can inhibit NF-κB signaling. nih.gov This inhibition occurs downstream of the degradation of IκB-α and the nuclear translocation of p65, and involves a reduction in the DNA-binding activity of NF-κB. nih.gov Studies have shown that AICAR treatment can reduce the levels of pro-inflammatory Th1- and Th17-type cytokines in colon tissues and suppress NF-κB activation in macrophages. nih.gov The anti-inflammatory effects of some drugs are attributed to the intracellular accumulation of AICAR. nih.gov DNA methyltransferase inhibitors can also modulate inflammatory pathways, as NF-κB activation has been linked to resistance to certain therapies, and its inhibition can lead to sensitization. nih.gov

Interactions with Nucleic Acid Processing Enzymes (e.g., DNA Gyrase, DNA Methyltransferases)

Beyond kinases, pyrimidine analogues have been designed to target enzymes involved in nucleic acid metabolism. Spiropyrimidinetriones have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium tuberculosis. nih.gov These compounds stabilize a double-cleaved DNA-gyrase complex, leading to bacterial cell death. nih.gov

In Vitro Cellular and Biochemical Assays for Functional Characterization

Enzyme Kinetic Studies and Inhibition Assays

The functional characterization of this compound analogues heavily relies on enzyme kinetic studies and inhibition assays to determine their potency and mechanism of action. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).

For kinase inhibitors, assays often involve measuring the phosphorylation of a substrate peptide by the target kinase. The IC50 values for various pyrimidine-based kinase inhibitors have been determined against a range of kinases, revealing potent inhibition at nanomolar concentrations for some compounds. acs.orgmalariaworld.org For example, a disubstituted pyrazolo[3,4-d]pyrimidin-4-amine showed an IC50 of 4.1 nM against PfCDPK4. researchgate.net Time-dependent studies can also be performed to understand the mode of binding, such as whether the inhibitor is a reversible or irreversible binder. nih.gov

In the case of DNA gyrase inhibitors, supercoiling and DNA cleavage assays are employed. nih.gov These assays assess the ability of the compound to inhibit the supercoiling of plasmid DNA or to stabilize the cleaved complex of gyrase and DNA. nih.gov Drug-binding assays can further confirm a lower affinity of the inhibitor for mutant enzymes, explaining resistance mechanisms. nih.gov

The inhibitory mechanism, whether competitive, non-competitive, or uncompetitive, can be elucidated by analyzing Michaelis-Menten plots, which graph the reaction velocity against substrate concentration at a fixed inhibitor concentration. youtube.com

Table 2: Selected IC50 Values for Pyrimidine Analogues

| Compound/Class | Target | IC50 Value | Reference(s) |

|---|---|---|---|

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) | Aurora A | 8.0 nM | acs.org |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) | Aurora B | 9.2 nM | acs.org |

| Spiropyrimidinetrione (analogue 42) | Mtb DNA gyrase | 2.0 µM | nih.gov |

| 2,4-dianilinopyrimidine (analogue 1) | PfPKB | 70 nM | malariaworld.org |

Cell-Based Phenotypic Screening and Mechanistic Elucidation

Cell-based phenotypic screening provides a powerful approach to identify compounds with desired biological effects in a more physiologically relevant context. This method has been used to discover novel applications for pyrimidine analogues.

For instance, a high-throughput phenotypic screen was developed to identify compounds that could reverse the transcriptional dysregulation in a cellular model of Huntington's Disease. nih.gov In another example, an image-based, whole-cell screening method was designed to find small molecules that induce cellular senescence in melanoma cells, leading to the identification of 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as potent anti-proliferative agents. nih.gov

Cytotoxicity assays, such as the fluorometric microculture cytotoxicity assay (FMCA), are used to evaluate the effect of pyrimidine analogues on the viability of various cancer cell lines. acs.orgnih.gov Such assays have been instrumental in comparing the activity of different purine (B94841) and pyrimidine analogues and identifying potential therapeutic candidates. nih.gov

For anti-parasitic drug discovery, image-based assays are used to assess the effect of pyrimidine nucleoside analogues on the proliferation of intracellular parasites like Trypanosoma cruzi. nih.gov These assays can track the incorporation of the analogues into parasite DNA, providing a measure of their impact on replication. nih.gov Similarly, cell-based assays measuring the exflagellation of Plasmodium falciparum microgametocytes are used to identify transmission-blocking agents. nih.gov

Diverse Biological Research Applications of Pyrimidine-Based Chemical Entities

The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, garnering significant interest in medicinal chemistry. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, making them a versatile platform for drug discovery and development. nih.govijpsonline.comrsc.org Research has extensively explored pyrimidine-based compounds for their potential as antimicrobial, anti-inflammatory, neuroprotective, antioxidant, and antiparasitic agents. nih.govijpsonline.comrsc.orginnovareacademics.in The structural flexibility of the pyrimidine ring allows for diverse chemical modifications, enabling the synthesis of analogues with enhanced potency and specific biological targets. rsc.org

Research Initiatives in Antimicrobial and Antifungal Activity

The pyrimidine nucleus is a key component in the development of novel antimicrobial and antifungal agents. innovareacademics.innih.gov Numerous studies have highlighted the potential of pyrimidine derivatives to combat various microbial and fungal pathogens. researchgate.netfrontiersin.orgnih.gov

Antibacterial Research:

Pyrimidine derivatives have been synthesized and evaluated for their activity against a spectrum of bacteria. innovareacademics.in For instance, certain 2-amino-4,6-disubstituted pyrimidines have shown moderate activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov In one study, newly synthesized pyrimidine derivatives were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Proteus mirabilis, Escherichia coli), with many of the compounds showing notable antibacterial effects. innovareacademics.inorientjchem.org Another research effort focused on 2-amino-4-(2′,4′-dichloro,5′ fluro)-6-phenyl pyrimidine derivatives, finding that a compound with a chloro group exhibited moderate activity against several bacterial strains. nih.gov The mechanism of action for some pyrimidine-based antibacterials involves the inhibition of DNA gyrase, a bacterial topoisomerase II essential for DNA replication, transcription, and repair. nih.gov

Antifungal Research:

The antifungal potential of pyrimidine derivatives is also well-documented. frontiersin.orgnih.gov Several commercial fungicides, such as cyprodinil (B131803) and pyrimethanil, are based on the pyrimidine structure. nih.gov Research has explored the in vitro antifungal activity of novel pyrimidine derivatives against a range of phytopathogenic fungi. frontiersin.orgnih.gov For example, a series of pyrimidine derivatives containing an amide moiety demonstrated significant antifungal activity against Phomopsis sp. and Botryosphaeria dothidea. frontiersin.org Specifically, compounds 5f and 5o exhibited 100% inhibition of Phomopsis sp. at a concentration of 50 μg/ml, surpassing the efficacy of the commercial fungicide Pyrimethanil. frontiersin.org The pyrimidine analog flucytosine (5-FC) is an established antifungal agent used in treating serious systemic infections, although resistance can be an issue. nih.govoup.com Carmofur, another pyrimidine analog, has shown in vitro inhibitory activity against agents of chromoblastomycosis and phaeohyphomycosis. oup.comnih.gov

| Compound/Derivative Class | Target Organism(s) | Key Research Findings | Citation(s) |

|---|---|---|---|

| 2-Amino-4,6-disubstituted pyrimidines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Showed moderate antibacterial activity. | nih.gov |

| Pyrimidines of 6-chlorobenzimidazoles | Gram-positive and Gram-negative bacteria, Aspergillus niger, Candida albicans | Exhibited significant antibacterial and antifungal activities. | innovareacademics.inorientjchem.org |

| 2-Amino-4-(2′,4′-dichloro,5′ fluro)-6-phenyl pyrimidines | Various bacterial strains | A derivative with a chloro group showed moderate activity. | nih.gov |

| Pyrimidine derivatives with an amide moiety (e.g., 5f, 5o) | Phomopsis sp., Botryosphaeria dothidea | Demonstrated higher antifungal activity than the commercial fungicide Pyrimethanil. | frontiersin.org |

| Flucytosine (5-FC) | Candida and Cryptococcus species | An established oral antifungal agent for serious systemic infections. | nih.govoup.com |

| Carmofur | Agents of chromoblastomycosis and phaeohyphomycosis | Shows in vitro inhibitory activity. | oup.comnih.gov |

Anti-Inflammatory Research Paradigms and Modulators

Pyrimidine derivatives have emerged as a significant class of compounds in the research and development of anti-inflammatory agents. rsc.orgnih.gov Several pyrimidine-based drugs, including afloqualone, proquazone, and epirizole, are already in clinical use for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. rsc.orgnih.gov

Research has shown that pyrimidine derivatives can suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a crucial target in anti-inflammatory therapies. nih.govmdpi.com By inhibiting COX enzymes, these compounds reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to effectively suppress COX enzyme activity. nih.gov In one study, pyrimidine derivatives L1 and L2 demonstrated high selectivity towards COX-2 inhibition, with performance comparable to meloxicam. mdpi.comnih.gov

Furthermore, pyrimidine-based compounds can modulate other inflammatory pathways. They have been shown to inhibit the expression and activities of inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), and various interleukins. rsc.orgnih.gov For instance, some derivatives have been found to potently inhibit NF-κB transcription, a key regulator of the inflammatory response. nih.gov The diverse mechanisms of action make pyrimidine derivatives a promising area for the development of novel anti-inflammatory drugs with potentially improved efficacy and reduced side effects. rsc.orgnih.gov

| Compound/Derivative Class | Mechanism of Action | Key Research Findings | Citation(s) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition of COX enzymes | Effectively suppressed the activity of COX enzymes, leading to reduced PGE2 production. | nih.gov |

| Pyrimidine derivatives L1 and L2 | Selective COX-2 inhibition | Showed high selectivity for COX-2, with efficacy comparable to meloxicam. | mdpi.comnih.gov |

| General Pyrimidine Derivatives | Inhibition of various inflammatory mediators | Inhibit iNOS, TNF-α, NF-κB, and interleukins. | rsc.orgnih.gov |

| Specific Pyrimidine Derivatives | Inhibition of NF-κB transcription | Potently inhibited NF-κB facilitated transcriptional stimulation. | nih.gov |

Neuroprotective and Antioxidant Research Directions

The investigation into pyrimidine derivatives has revealed their potential as neuroprotective and antioxidant agents, addressing the cellular damage caused by oxidative stress. ijpsonline.comeurekaselect.com Oxidative stress, resulting from an imbalance between free radical generation and the body's antioxidant defenses, is implicated in various neurodegenerative diseases. ijpsonline.com

Pyrimidine-based compounds have been shown to possess significant antioxidant properties. ijpsonline.commdpi.commdpi.com They can act as free radical scavengers, mitigating the damage caused by reactive oxygen species (ROS). ijpsonline.com For instance, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues have demonstrated excellent antioxidant activity in DPPH assays, with IC50 values comparable to the standard drug ascorbic acid. ijpsonline.com Pyrido[2,3-d]pyrimidine derivatives have also been found to be potent inhibitors of lipid peroxidation, a key process in cellular damage induced by oxidative stress. mdpi.com While some of these compounds may not directly interact with stable free radicals like DPPH, they can effectively prevent the AAPH-induced peroxidation of linoleic acid. mdpi.com

The antioxidant capabilities of pyrimidine derivatives are closely linked to their potential neuroprotective effects. By reducing oxidative damage, these compounds may help protect against the neuronal damage seen in conditions like Alzheimer's and Parkinson's disease. ijpsonline.com The ability of these compounds to inhibit lipid peroxidation is particularly relevant in the context of neuroprotection, as the brain is highly susceptible to this type of damage. ijpsonline.com

| Compound/Derivative Class | Mechanism of Action | Key Research Findings | Citation(s) |

|---|---|---|---|

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | Free radical scavenging (DPPH assay) | Exhibited excellent antioxidant activity, comparable to ascorbic acid. | ijpsonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | Inhibition of lipid peroxidation | Strongly inhibited lipid peroxidation, with some compounds showing high inhibitory activity (33-99%). | mdpi.com |

| General Pyrimidine Derivatives | Antioxidant activity | Act as "free radical scavengers" to reduce oxidative damage implicated in neurodegenerative diseases. | ijpsonline.com |

Antimalarial and Antiparasitic Research Applications

The pyrimidine scaffold has been a cornerstone in the development of antimalarial and antiparasitic drugs. gsconlinepress.comnih.gov The emergence of drug-resistant strains of parasites, particularly Plasmodium falciparum, has driven the search for new and effective therapeutic agents, with pyrimidine derivatives being a major focus of this research. rsc.org

Antimalarial Research:

Pyrimidine derivatives have a long history in the fight against malaria. gsconlinepress.com Drugs like pyrimethamine (B1678524) and proguanil, which are 2,4-diaminopyrimidine (B92962) derivatives, have been instrumental in malaria treatment. gsconlinepress.comgoogle.com Their primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the parasite's DNA synthesis and survival. gsconlinepress.comgoogle.com However, the effectiveness of these drugs has been compromised by the development of resistance due to mutations in the parasite's DHFR enzyme. google.com

To overcome resistance, research has focused on developing novel pyrimidine-based compounds. This includes the synthesis of hybrid molecules that combine the pyrimidine pharmacophore with other active moieties. rsc.orgnih.gov For example, 4-aminoquinoline-pyrimidine hybrids have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Other strategies involve targeting different parasitic enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. gsconlinepress.comnih.gov Triazolopyrimidine-based compounds have been identified as potent and specific inhibitors of P. falciparum DHODH. nih.gov

Antiparasitic Research:

Beyond malaria, pyrimidine derivatives have shown promise against a range of other parasites. nih.govnih.gov Research has explored their activity against Leishmania major and Toxoplasma gondii. nih.gov For instance, a 3-fluorophenyl substituted pyrimido[1,2-a]benzimidazole (B3050247) derivative demonstrated excellent activity against L. major promastigotes and amastigotes. nih.gov Another compound from the same class, 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole, was found to be highly active against T. gondii. nih.gov Highly conjugated pyrimidine-2,4-dione derivatives have also been assessed for their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Key Research Findings | Citation(s) |

|---|---|---|---|---|

| Pyrimethamine, Proguanil | Plasmodium species | Inhibition of dihydrofolate reductase (DHFR) | Effective against wild-type malaria parasites but resistance is an issue. | gsconlinepress.comgoogle.com |

| 4-Aminoquinoline-pyrimidine hybrids | Chloroquine-sensitive and -resistant P. falciparum | Synergistic effect of two pharmacophores | Showed potent antimalarial activity against both strains. | nih.gov |

| Triazolopyrimidine-based compounds | P. falciparum | Inhibition of dihydroorotate dehydrogenase (DHODH) | Potent and specific inhibitors of the parasitic enzyme. | nih.gov |

| Pyrimido[1,2-a]benzimidazole derivatives | Leishmania major, Toxoplasma gondii | Not fully elucidated | Showed excellent activity against L. major and high activity against T. gondii. | nih.gov |

| Pyrimidine-2,4-dione derivatives | P. falciparum, Trichomonas vaginalis, Leishmania infantum | Not specified | Assessed for broad-spectrum antiparasitic activity. | nih.gov |

Future Perspectives and Emerging Trends in Research on 5 4 Aminophenyl Pyrimidin 4 Ol

Innovations in Sustainable and Green Chemistry for Pyrimidine (B1678525) Synthesis

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental impact, and the synthesis of pyrimidine derivatives is a key area for innovation. youtube.com Traditional synthesis routes for compounds like 5-(4-Aminophenyl)pyrimidin-4-ol often rely on harsh reagents and organic solvents. Future research is focused on developing more sustainable and efficient methods.

Key green chemistry strategies applicable to pyrimidine synthesis include:

Use of Greener Solvents: Replacing traditional, often toxic, solvents with environmentally benign alternatives like water or supercritical carbon dioxide is a primary goal. youtube.comresearchgate.net Water-based, one-pot, three-component synthesis strategies have already proven successful for creating various pyrimidine derivatives. researchgate.net

Catalysis: The use of catalysts, particularly biocatalysts or reusable solid acid catalysts, can promote reactions with greater selectivity and efficiency, reducing energy consumption and waste. youtube.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times, increase product yields, and reduce the generation of byproducts compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions in a solvent-free state, for instance by grinding solid reagents together, represents an ideal green chemistry approach by eliminating solvent waste entirely. nih.gov

These innovations not only reduce the environmental footprint but also often lead to more cost-effective and safer manufacturing processes. youtube.com

Table 1: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

| Technique | Principle | Advantages |

| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, low cost, high atom economy. researchgate.net |

| Microwave Irradiation | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, higher yields, cleaner reactions. nih.gov |

| Ultrasonication | Employs high-frequency sound waves to induce cavitation and accelerate reactions. | Enhanced reaction rates, improved yields, often performed at room temperature. nih.gov |

| Solvent-Free Synthesis | Reactants are combined directly without a solvent medium. | Eliminates solvent waste, simplifies product purification. nih.gov |

| Catalysis | Uses catalysts (e.g., solid acids, biocatalysts) to facilitate the reaction. | High selectivity, reduced waste, potential for catalyst recycling. youtube.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Virtual Screening and Target Identification: AI algorithms can screen vast libraries of compounds to predict their binding affinity for specific biological targets. elsevier.com An AI-powered screening approach was successfully used to identify a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4 homodimerization, demonstrating the power of these methods in finding novel inhibitors. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. mdpi.com These models can be trained on existing pyrimidine derivatives to generate novel structures that are optimized for activity against a specific target, improved pharmacokinetic profiles, and reduced toxicity. elsevier.com

Property Prediction: ML models are adept at predicting the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of molecules. mdpi.com This allows researchers to prioritize compounds with better drug-like characteristics early in the discovery process, reducing late-stage failures. nih.gov

Lead Optimization: AI can predict how structural modifications to a lead compound, such as this compound, will affect its biological activity and properties, guiding medicinal chemists in synthesizing more potent and effective derivatives. rsc.orgmdpi.com

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com Polypharmacology, where a single molecule is designed to interact with multiple targets, has emerged as a promising strategy. nih.gov The pyrimidine scaffold is recognized as a "privileged structure" capable of binding to multiple receptors, making it an ideal candidate for developing multi-target agents. nih.govbenthamscience.com

Future research on this compound will likely involve:

Identifying Secondary Targets: Computational and experimental screening to determine if the compound or its derivatives can modulate multiple key proteins within a disease pathway. Pyrimidine-based kinase inhibitors, for example, often show activity against several kinases like Aurora kinase (AURK) and Polo-like kinase (PLK), which can produce a synergistic therapeutic effect. nih.govmdpi.comrsc.org

Rational Design of Multi-Target Ligands: Intentionally designing derivatives of this compound to hit a specific combination of targets. This approach is being used to develop dual inhibitors for conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov Studies have shown that aminopyrimidine derivatives can be designed as multi-target drugs for neuroglioma by targeting both unaltered and altered EGFR. nih.gov

This multi-targeting approach can lead to enhanced efficacy, reduced potential for drug resistance, and a more comprehensive treatment for complex diseases. mdpi.comnih.gov

Development of Advanced Analytical and Biophysical Techniques for Investigating Compound-Target Interactions

A deep understanding of how a compound binds to its target is crucial for rational drug design. Advanced biophysical and analytical techniques provide detailed, quantitative insights into these molecular interactions, moving beyond simple measures of activity. nih.govelsevierpure.com The characterization of this compound and its derivatives will heavily rely on these sophisticated methods.

Table 2: Key Biophysical Techniques for Characterizing Compound-Target Interactions

| Technique | Information Provided | Application in Drug Discovery |

| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamics of binding (affinity, enthalpy, entropy). mdpi.comresearchgate.net | Provides a complete thermodynamic profile of the interaction, validating binding and guiding lead optimization. mdpi.com |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (association and dissociation rates) and affinity. nih.govresearchgate.net | Essential for determining how quickly a compound binds and how long it stays bound, which influences its in vivo efficacy. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level structural information on the compound-target complex in solution. mdpi.com | Identifies the specific binding site and conformational changes upon binding, crucial for structure-based design. mdpi.com |

| X-ray Crystallography | Yields a high-resolution, 3D structure of the compound bound to its protein target. mdpi.com | Offers a precise atomic picture of the interaction, serving as a blueprint for rational drug design. mdpi.com |

| Affinity Selection Mass Spectrometry (AS-MS) | Identifies compounds that bind to a target protein from a complex mixture. nih.gov | A powerful tool for primary screening to quickly identify initial hits from large compound libraries. nih.gov |

These techniques are indispensable for validating hits, understanding structure-activity relationships (SAR), and optimizing the binding characteristics of drug candidates like this compound to ensure they interact with their intended targets with high affinity and specificity. elsevierpure.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.